

# In-Depth Technical Guide: Tetra(cyanoethoxymethyl) methane Core Structure

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## Compound of Interest

Compound Name: *Tetra(Cyanoethoxymethyl)  
Methane*

Cat. No.: *B1683105*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tetra(cyanoethoxymethyl) methane** is a tetrafunctional core structure gaining significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a central tetrahedral methane core with four cyanoethoxymethyl arms, provides a versatile scaffold for the synthesis of complex molecules. In drug development, it is particularly valued as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that induces targeted protein degradation.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and illustrates its role in PROTAC development.

## Physicochemical and Quantitative Data

A summary of the key physicochemical properties of **Tetra(cyanoethoxymethyl) methane** is presented in Table 1 for easy reference and comparison. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of **Tetra(cyanoethoxymethyl) methane**

Property	Value	Reference(s)
CAS Number	2465-91-0	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>17</sub> H <sub>24</sub> N <sub>4</sub> O <sub>4</sub>	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	348.40 g/mol	<a href="#">[5]</a>
IUPAC Name	3-{3-(2-cyanoethoxy)-2,2-bis[(2-cyanoethoxy)methyl]propoxy}propanenitrile	<a href="#">[4]</a>
Appearance	Solid	<a href="#">[4]</a>
Purity	≥92% - 99%	<a href="#">[2]</a> <a href="#">[4]</a>
Storage Temperature	Room temperature (sealed in dry conditions) or -20°C for long term	<a href="#">[2]</a> <a href="#">[4]</a>
Topological Polar Surface Area (TPSA)	132.08 Å <sup>2</sup>	<a href="#">[5]</a>
LogP	1.69392	<a href="#">[5]</a>
Hydrogen Bond Acceptor Count	8	<a href="#">[5]</a>
Hydrogen Bond Donor Count	0	<a href="#">[5]</a>
Rotatable Bond Count	16	<a href="#">[5]</a>

## Experimental Protocols

### Synthesis of Tetra(cyanoethoxymethyl) methane

The synthesis of **Tetra(cyanoethoxymethyl) methane** is achieved through a base-catalyzed cyanoethylation of pentaerythritol. This reaction is a Michael addition of the hydroxyl groups of pentaerythritol to acrylonitrile.[\[6\]](#) While a specific peer-reviewed protocol for this exact compound is not readily available, the following procedure is a well-established method for the cyanoethylation of polyols and can be adapted for this synthesis.[\[7\]](#)

#### Materials:

- Pentaerythritol
- Acrylonitrile
- A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a basic ion-exchange resin like Amberlyst A-21)[6][7]
- An appropriate solvent (e.g., dioxane, or solvent-free conditions can be explored)[7]
- Hydrochloric acid (for neutralization)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve pentaerythritol in the chosen solvent. If performing the reaction under solvent-free conditions, gently heat the pentaerythritol to its melting point.
- **Catalyst Addition:** Add a catalytic amount of the base to the reaction mixture. The amount will depend on the chosen catalyst and should be optimized. For sodium hydroxide, a 4 mol% concentration relative to the glycerol has been used in similar reactions.[7]
- **Acrylonitrile Addition:** Slowly add acrylonitrile to the reaction mixture through the dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature. A molar excess of acrylonitrile is typically used to ensure complete reaction of all four hydroxyl groups.
- **Reaction:** After the addition is complete, heat the reaction mixture to a suitable temperature (e.g., 50-70°C) and stir for several hours (e.g., 5-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If a soluble base was used, neutralize the catalyst by adding a dilute solution of hydrochloric acid until

the pH is neutral.

- Extraction: If a solvent was used, remove it under reduced pressure. The crude product can then be dissolved in an organic solvent like dichloromethane and washed with water to remove any remaining salts.
- Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain the crude **Tetra(cyanoethoxymethyl) methane**. The product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization:

The structure and purity of the synthesized **Tetra(cyanoethoxymethyl) methane** can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the molecular structure.
- Infrared (IR) Spectroscopy: To identify the characteristic nitrile ( $\text{C}\equiv\text{N}$ ) and ether ( $\text{C}-\text{O}-\text{C}$ ) functional groups.
- Mass Spectrometry (MS): To determine the molecular weight.

## Role in PROTAC Drug Development

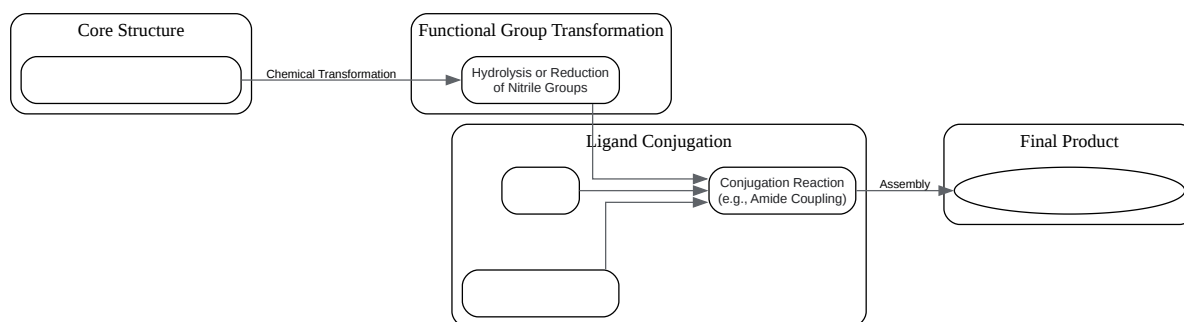
**Tetra(cyanoethoxymethyl) methane** serves as a versatile tetrafunctional core for the construction of linkers in PROTACs.[1][8] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein (the protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[9] The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation and stability of the ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[10]

The four cyanoethoxymethyl arms of **Tetra(cyanoethoxymethyl) methane** can be chemically modified to attach the POI and E3 ligase ligands. The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, providing reactive handles for conjugation.[2] This

tetrafunctional nature allows for the creation of multivalent or branched PROTACs, which can potentially enhance binding affinity and selectivity.

## Logical Workflow for PROTAC Synthesis using Tetra(cyanoethoxymethyl) methane Core

The following diagram illustrates a logical workflow for the synthesis of a PROTAC utilizing the Tetra(cyanoethoxymethyl) methane core.

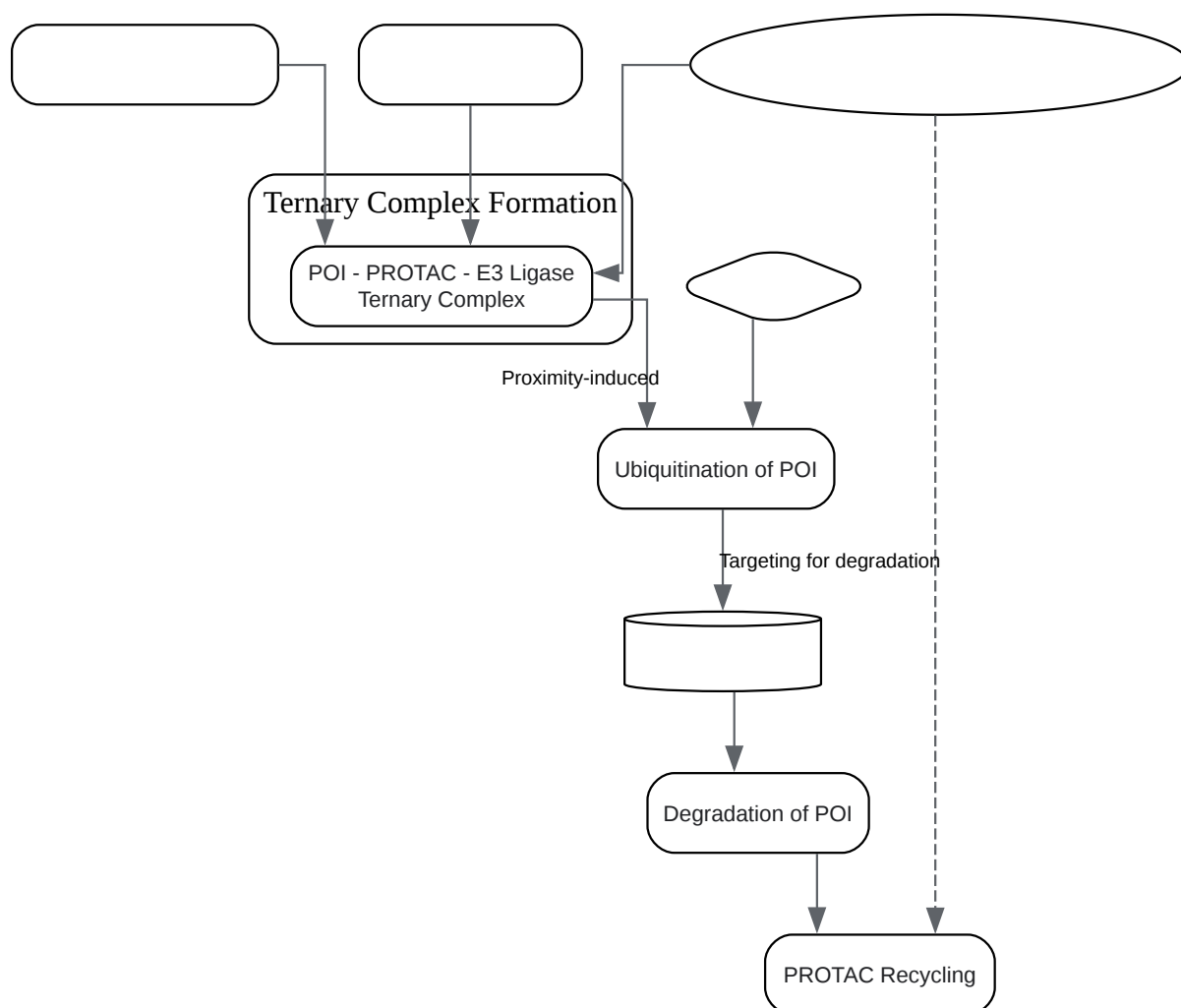


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Caption: PROTAC synthesis workflow using the tetrafunctional core.

## Signaling Pathway: PROTAC Mechanism of Action

While a specific signaling pathway involving Tetra(cyanoethoxymethyl) methane is not defined, the general mechanism of action for any PROTAC it is a component of follows the ubiquitin-proteasome pathway. The diagram below illustrates this process.



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Caption: General mechanism of action for a PROTAC molecule.

## Conclusion

**Tetra(cyanoethoxymethyl) methane** is a valuable and versatile tetrafunctional core structure with significant potential in drug discovery and materials science. Its well-defined structure and the reactivity of its cyano groups make it an attractive building block for the synthesis of complex molecular architectures, most notably as a linker in PROTACs. The provided experimental outline and workflow diagrams offer a foundational understanding for researchers

and professionals looking to utilize this promising molecule in their work. Further research into the specific structure-activity relationships of PROTACs incorporating this core will undoubtedly expand its applications in targeted therapeutics.

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